![molecular formula C18H20ClN3O2 B3818522 7-chloro-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B3818522.png)
7-chloro-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzofuran, a pyrazole, and an amide group. The presence of these groups suggests that it could have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, related compounds are often synthesized through multi-step processes involving the formation of the pyrazole ring, the introduction of the benzofuran group, and the formation of the amide bond .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. It would likely exhibit aromaticity due to the benzofuran and pyrazole rings, and the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis under acidic or basic conditions, and the pyrazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polar amide group and the nonpolar benzofuran and pyrazole rings .Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloro-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-8-6-13-9(2)16(24-17(13)14(19)7-8)18(23)20-10(3)15-11(4)21-22-12(15)5/h6-7,10H,1-5H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFONFJNOYGGJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)NC(C)C3=C(NN=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-N-[1-(3,5-dimethyl-1H-pyrazol-4-YL)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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